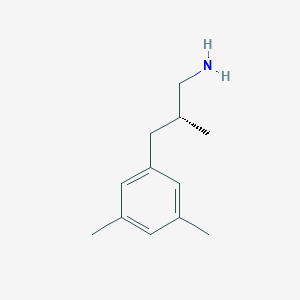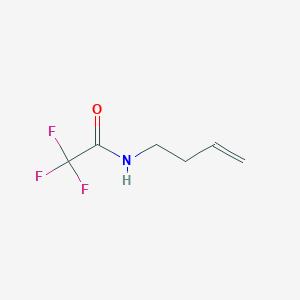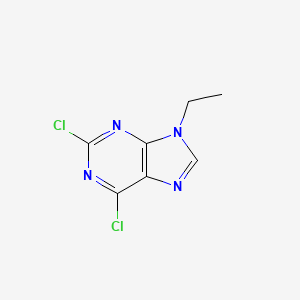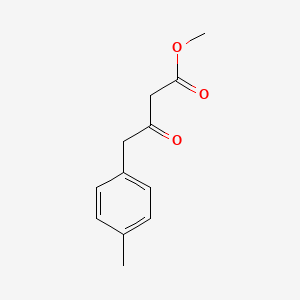
5-Methyl-2-(piperidin-3-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-2-(piperidin-3-yloxy)pyridine” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 . This compound is also known as 2-[(piperidin-3-yloxy)methyl]pyridine . It is typically stored at -20°C .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “5-Methyl-2-(piperidin-3-yloxy)pyridine”, involves intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(piperidin-3-yloxy)pyridine” consists of a pyridine ring substituted at the 2-position with a piperidin-3-yloxy group and at the 5-position with a methyl group .
Chemical Reactions Analysis
Piperidine derivatives, including “5-Methyl-2-(piperidin-3-yloxy)pyridine”, undergo various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
“5-Methyl-2-(piperidin-3-yloxy)pyridine” is a liquid at room temperature . It has a molecular weight of 192.26 . The compound is typically stored at -20°C .
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations to evaluate adsorption behaviors and global reactivity parameters. This research provides insights into the protective capabilities of such compounds against metal corrosion, a critical aspect in industrial applications and materials science (Kaya et al., 2016).
Insecticidal Activity of Pyridine Derivatives
Research has also explored the synthesis and toxicity of pyridine derivatives against agricultural pests, revealing that certain compounds exhibit significant aphidicidal activities. This suggests potential applications in developing more effective and selective insecticides for crop protection (Bakhite et al., 2014).
Antitumor Activity of Bis-Indole Derivatives
Bis-indole derivatives, incorporating pyridine or piperazine, have been synthesized and evaluated for their antitumor activity. These compounds, especially those with pyridine linkers, showed significant activity in cancer cell lines, highlighting their potential as novel anticancer agents (Andreani et al., 2008).
Novel Derivatives for Serotonin Receptors
A study on 2-pyridinemethylamine derivatives demonstrated their potential as selective and potent agonists at 5-HT1A receptors, indicating applications in treating disorders related to serotonin dysfunction, such as depression (Vacher et al., 1999).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine
A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, was proposed. This research offers a more efficient approach to producing such diamines, which are crucial intermediates in developing pharmaceuticals (Smaliy et al., 2011).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-Methyl-2-(piperidin-3-yloxy)pyridine”, is an important task of modern organic chemistry . This will help in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
5-methyl-2-piperidin-3-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10/h4-5,7,10,12H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTHTPFLPLKAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperidin-3-yloxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2655676.png)
![1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea](/img/structure/B2655678.png)
![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2655680.png)







![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)